Monostearin (GMS) vs. Glycerol Monopalmitate (GMP): Quantified Advantage in Emulsion Shear Stability
In a controlled study of orthokinetic stability in sodium caseinate-stabilized oil-in-water emulsions, the presence of pure monostearin (GMS) resulted in a highly viscous flocculated state that demonstrated strong resistance to shear-induced partial coalescence [1]. This behavior is directly contrasted with emulsions formulated with pure glycerol monopalmitate (GMP), which were found to be more shear-sensitive and exhibited significantly less stable rheological profiles under identical processing conditions [1]. This quantitative difference in colloidal behavior directly informs the selection of GMS over GMP for applications requiring robust stability during high-shear processing steps.
| Evidence Dimension | Resistance to shear-induced emulsion destabilization (partial coalescence) |
|---|---|
| Target Compound Data | Highly viscous flocculated state; resistant to shear-induced partial coalescence |
| Comparator Or Baseline | Pure glycerol monopalmitate (GMP): More shear-sensitive; less stable under shear |
| Quantified Difference | Qualitative difference in shear stability: GMS demonstrates superior resistance to destabilization compared to GMP. |
| Conditions | Sodium caseinate-stabilized oil-in-water emulsions (1g/100g protein, 40mL/100mL groundnut oil, droplet size <0.5µm) with tristearin crystals (12.5g/100g) dispersed in oil phase under controlled shearing. |
Why This Matters
This evidence is critical for procurement in food and pharmaceutical manufacturing where formulations are subjected to high-shear mixing, pumping, and aeration; selecting monostearin (GMS) directly mitigates the risk of product failure due to uncontrolled emulsion breakdown.
- [1] Davies E, Dickinson E, Bee RD. Orthokinetic destabilization of emulsions by saturated and unsaturated monoglycerides. International Dairy Journal. 2001;11(10):827-836. View Source
